molecular formula BF4Li B045386 Lithium tetrafluoroborate CAS No. 14283-07-9

Lithium tetrafluoroborate

Cat. No.: B045386
CAS No.: 14283-07-9
M. Wt: 93.8 g/mol
InChI Key: UFXJWFBILHTTET-UHFFFAOYSA-N
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Description

Lithium tetrafluoroborate (LiBF₄) is a lithium salt widely studied for its application in energy storage systems, particularly as an electrolyte component in lithium-ion batteries (LIBs) and solid-state batteries. It is characterized by its tetrahedral [BF₄]⁻ anion, which contributes to moderate ionic conductivity and thermal stability. LiBF₄ exhibits a melting point of 293–300°C (with decomposition) and is soluble in organic solvents such as carbonates and ionic liquids (ILs), enabling its use in liquid and solid-state electrolytes .

In LIBs, LiBF₄ is employed as an additive or primary salt due to its ability to passivate aluminum current collectors and form stable solid-electrolyte interphases (SEI) on lithium metal anodes . Its compatibility with high-voltage cathodes and improved thermal resilience compared to LiPF₆ make it attractive for extreme-temperature applications . Recent studies also highlight its role in organic ionic plastic crystals (OIPCs), where it enhances ion mobility in solid-state electrolytes .

Scientific Research Applications

Lithium-Ion Batteries

Electrolyte Properties:
LiBF₄ is primarily utilized as an electrolyte salt in lithium-ion batteries. It offers several advantages over more commonly used electrolytes like lithium hexafluorophosphate (LiPF₆):

  • Thermal Stability: LiBF₄ demonstrates greater thermal stability, which is crucial for battery safety. It can withstand moisture content up to 620 ppm without hydrolyzing, unlike LiPF₆, which can decompose into toxic gases such as phosphorus oxyfluoride (POF₃) and hydrofluoric acid (HF) under similar conditions .
  • High Solubility: The compound exhibits high solubility in nonpolar solvents, making it suitable for various electrolyte formulations .

Conductivity Challenges:
Despite its advantages, LiBF₄ has lower ionic conductivity compared to other salts. This can lead to challenges in forming a stable solid electrolyte interface (SEI) with graphite electrodes, which is essential for battery performance .

Thermal Stability and Decomposition

LiBF₄ is known for its thermal decomposition properties, which can be advantageous in laboratory settings. When heated, it decomposes to release boron trifluoride (BF₃), a useful reagent in various chemical syntheses. This characteristic allows it to serve as a convenient source of BF₃ for research purposes .

Fuel Cells

Application in Electrochemical Systems:
this compound has been explored as an electrolyte in fuel cells due to its favorable ionic mobility and electrochemical properties. In particular, it has been compared with other salts like lithium perchlorate (LiClO₄) for use in microbial fuel cells and direct liquid fuel cells .

  • Performance Metrics: Studies have indicated that LiBF₄ can enhance the performance of fuel cells by improving ion transport and stability under operational conditions .

Impact on Battery Storage Life

Research has shown that incorporating LiBF₄ as an additive can significantly enhance the storage life of lithium-ion batteries at elevated temperatures. A study demonstrated that batteries with LiBF₄ exhibited improved performance metrics under stress conditions compared to those without the additive .

Hybrid Electrolyte Systems

Innovative research has focused on developing organic-inorganic hybrid electrolyte systems using LiBF₄ through sol-gel techniques. These systems aim to combine the benefits of polymer electrolytes with the ionic conductivity of inorganic salts, potentially leading to more efficient energy storage solutions .

Summary Table of Key Properties and Applications

Property/ApplicationDescription
Chemical Formula LiBF₄
Primary Use Electrolyte in lithium-ion batteries
Thermal Stability High thermal stability; tolerates moisture without hydrolysis
Ionic Conductivity Lower than some alternatives; impacts battery performance
Decomposition Product Releases BF₃ upon heating; useful for chemical synthesis
Applications in Fuel Cells Explored as an electrolyte; enhances ion transport and stability
Additive Benefits Improves storage life of batteries at elevated temperatures

Mechanism of Action

In lithium-ion batteries, lithium tetrafluoroborate acts as an electrolyte, facilitating the movement of lithium ions between the anode and cathode during charge and discharge cycles. Its high thermal stability and moisture tolerance make it a reliable choice for maintaining battery performance under various conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lithium tetrafluoroborate is often compared to other lithium salts and boron-based electrolytes. Key competitors include LiPF₆ , LiClO₄ , LiBOB (lithium bis(oxalato)borate), and LiODFB (lithium difluoro(oxalato)borate). Below is a detailed analysis:

Lithium Hexafluorophosphate (LiPF₆)

  • Thermal Stability : LiPF₆ decomposes above 60°C, releasing toxic HF, whereas LiBF₄ remains stable up to 300°C .
  • Ionic Conductivity : LiPF₆-based electrolytes typically achieve higher conductivity (~10⁻³ S/cm) than LiBF₄ (~10⁻⁴ S/cm) in carbonate solvents. However, LiBF₄ outperforms LiPF₆ in ionic liquids, with conductivities reaching 1.5×10⁻³ S/cm in [N13pyr]BF₄-LiBF₄ eutectic mixtures .
  • Electrochemical Performance : LiPF₆ forms unstable SEI layers at high voltages, while LiBF₄ generates LixBFy species that improve interfacial stability .

Lithium Perchlorate (LiClO₄)

  • Safety: LiClO₄ poses explosion risks under mechanical stress, limiting its commercial use. LiBF₄ is safer but less soluble in non-polar solvents .
  • Solubility : LiClO₄ has superior solubility in organic solvents (e.g., ~4 M in PC), whereas LiBF₄ dissolves up to 1.5 M in EC/DMC mixtures .

Lithium Bis(oxalato)borate (LiBOB) and LiODFB

  • SEI Formation : LiBOB forms robust lithium oxalate-rich SEI layers but suffers from low conductivity. LiODFB, a hybrid of LiBOB and LiBF₄, combines high conductivity (1.2×10⁻³ S/cm) and excellent passivation properties .
  • Temperature Resilience : LiODFB operates effectively at -30°C to 60°C, outperforming both LiBF₄ and LiBOB in wide-temperature applications .

Other Boron-Based Salts

  • Lithium Triflate (LiCF₃SO₃) : Lower conductivity (~10⁻⁵ S/cm) and poor aluminum corrosion inhibition compared to LiBF₄ .
  • Lithium Bis(fluorosulfonyl)imide (LiFSI) : Higher conductivity (~10⁻² S/cm) but forms reactive Li₃N(SO₂)₂ species in SEI, reducing cycle life .

Data Tables

Table 1: Comparative Properties of Lithium Salts

Property LiBF₄ LiPF₆ LiClO₄ LiODFB
Thermal Stability (°C) 293–300 (dec.) Decomposes >60 Stable to 400 Stable to 200
Ionic Conductivity (S/cm) 1.5×10⁻³ (ILs) 1×10⁻³ (Carbonates) 8×10⁻³ (PC) 1.2×10⁻³
SEI Components LixBFy LixPFyOz LiClO₃/Li₂O Li₂C₂O₄/LiF
Safety Moderate HF emission Explosive High

Table 2: Performance in Solid-State Electrolytes

System Conductivity (S/cm) Temperature Range (°C) Reference
[N13pyr]BF₄-LiBF₄ (eutectic) 1.5×10⁻³ 35–80
[C2mpyr]BF₄-20% LiBF₄ 2.3×10⁻⁴ 25–100
LiODFB-PC/DEC 1.2×10⁻³ -30–60

Key Research Findings

LiBF₄ in Ionic Liquids : Eutectic mixtures of LiBF₄ with [N13pyr]BF₄ exhibit a peritectic transition at 80°C, enabling high conductivity (1.5×10⁻³ S/cm) in solid-state systems .

SEI Optimization: LiBF₄-derived LixBFy species reduce dendritic growth on lithium anodes, enhancing cycle stability .

Hybrid Salts : LiODFB, combining LiBF₄ and LiBOB structures, achieves synergistic improvements in conductivity and SEI formation .

Biological Activity

Lithium tetrafluoroborate (LiBF4) is a lithium salt that has garnered attention in various fields, particularly in electrochemistry and materials science. This article delves into its biological activity, exploring its properties, applications, and relevant case studies.

Overview of this compound

This compound is characterized by its relatively low hygroscopicity compared to other lithium salts such as lithium hexafluorophosphate (LiPF6) and lithium bis(trifluoromethylsulfonyl)imide (LiTFSI) . It has applications in solid-state electrolytes and lithium-ion batteries due to its high electrochemical stability and ionic conductivity.

Toxicological Profile

This compound is classified as a corrosive substance that can cause burns upon contact. It is harmful if swallowed or inhaled, indicating potential health risks associated with exposure . The compound's safety data sheets highlight its hazardous nature, suggesting that it should be handled with care to prevent adverse health effects.

Implications in Research

Research indicates that LiBF4 has potential applications beyond electrochemistry. Its interactions with biological systems are being explored, particularly in the context of drug delivery and as a component in bioactive materials. The compound's ability to form complexes with biological molecules may influence its biological activity .

Case Studies and Research Findings

  • Conductivity Enhancement : A study demonstrated that the addition of LiBF4 to certain polymer matrices significantly enhanced ionic conductivity, which is crucial for applications in battery technology . This property could be leveraged in developing bioelectronic devices that interface with biological tissues.
  • Electrochemical Applications : this compound has been used in various electrochemical systems, including dye-sensitized solar cells and solid-state batteries. Its role as a dopant in polymer electrolytes was shown to improve performance metrics such as ionic conductivity and cycling stability .
  • Biocompatibility Studies : Preliminary studies are investigating the biocompatibility of LiBF4 when used in conjunction with biopolymers. These studies aim to assess whether LiBF4 can safely interact with biological tissues, potentially leading to applications in regenerative medicine or tissue engineering.

Data Tables

PropertyValue
Molecular Weight125.87 g/mol
Melting Point60 °C
Solubility in WaterLow
Toxicity ClassificationCorrosive; harmful
Electrochemical StabilityHigh

Q & A

Basic Research Questions

Q. What are the key synthesis methods for high-purity LiBF₄, and how do they impact its suitability for battery electrolytes?

LiBF₄ is synthesized via three primary routes: (1) reaction of LiF with BF₃ in fluorination-resistant solvents (e.g., anhydrous HF), (2) non-aqueous methods using BB-LiF complexes in ethers, and (3) aqueous-phase reactions. The solid-phase-gas-phase method often yields lower purity due to incomplete reactions and residual impurities, making it unsuitable for battery-grade applications . For high-purity LiBF₄ (>99.9%), anhydrous conditions and rigorous post-synthesis purification (e.g., vacuum drying, recrystallization) are critical to minimize moisture and byproducts, which degrade battery performance .

Q. How do the physical and chemical properties of LiBF₄ influence its role in lithium-ion electrolytes?

LiBF₄ exhibits a high solubility in polar aprotic solvents (e.g., propylene carbonate) and moderate ionic conductivity (~10⁻³ S/cm at 25°C). Its thermal stability (decomposes at ~296.5°C) and low hygroscopicity compared to LiPF₆ make it suitable for high-temperature applications. However, its lower conductivity than LiPF₄ necessitates hybrid electrolyte formulations with additives (e.g., fumed silica) to enhance ion mobility .

Q. What safety precautions are essential when handling LiBF₄ in laboratory settings?

LiBF₄ is classified as a skin/eye irritant (GHS Category 1). Handling requires PPE (gloves, goggles), avoidance of strong acids/bases (risk of HF release), and storage in dry, inert environments. Thermal decomposition above 300°C may release toxic boron trifluoride (BF₃) gas .

Advanced Research Questions

Q. How does LiBF₄ doping alter ion transport in organic ionic plastic crystals (OIPCs)?

Incorporating LiBF₄ (10–20 mol%) into OIPCs like [C₂mpyr][BF₄] introduces secondary phases that disrupt crystalline order, enhancing ionic conductivity. ATR-FTIR and XRD studies reveal Li⁺ coordination with BF₄⁻ anions, creating dynamic pathways for Li⁺ migration. Wide-line NMR shows distinct mobility regimes for Li⁺ versus bulk ions, critical for solid-state battery design .

Q. What mechanistic insights explain LiBF₄'s catalytic activity in organic synthesis?

LiBF₄ acts as a mild Lewis acid catalyst in Diels-Alder reactions by polarizing electron-deficient dienophiles. In tetrahydropyranylation of alcohols, it facilitates oxonium ion formation via BF₄⁻ counterion stabilization. Kinetic studies and DFT simulations confirm its role in lowering activation barriers for acylal and acetal formations .

Q. How can spectroscopic techniques resolve contradictions in LiBF₄ synthesis data?

X-ray absorption spectroscopy (XAS) and molecular dynamics simulations reveal solvent-Li⁺ interactions in electrolytes. For instance, LiBF₄ in propylene carbonate shows preferential solvation of Li⁺ by carbonate carbonyl groups, while BF₄⁻ anions remain loosely coordinated. These insights guide solvent selection and salt concentration optimization .

Q. What explains discrepancies in reported ionic conductivities of LiBF₄-based polymer electrolytes?

Variability arises from polymer matrix crystallinity (e.g., PMMA vs. PEO) and plasticizer content (e.g., ethylene carbonate). Impedance spectroscopy and SEM show that amorphous regions in PMMA/EC/LiBF₄ composites enable higher conductivity (10⁻⁴ S/cm) than crystalline counterparts. Salt dissociation efficiency, quantified via Raman spectroscopy, further correlates with conductivity trends .

Q. How do LiBF₄/ionic liquid mixtures affect lithium-ion diffusion mechanisms?

In BMIMBF₄/LiBF₄ mixtures, pulsed-field gradient (PFG) NMR reveals concentration-dependent Li⁺ self-diffusion coefficients. At high LiBF₄ content (>0.5 mol ratio), ion aggregation reduces Li⁺ mobility due to strong Li⁺-BF₄⁻ pairing, highlighting a trade-off between salt concentration and ion transport .

Q. What strategies address contradictions in LiBF₄ synthesis scalability and purity?

Comparative studies of patent methods (e.g., Japanese vs. Korean processes) identify solvent choice (anhydrous HF vs. ethers) and reaction time (30–60 mins) as critical factors. Water-removal techniques (e.g., azeotropic distillation) and lithium salt recrystallization in dry HF improve purity to >99.9%, addressing industrial scalability challenges .

Q. How does LiBF₄ interact with novel chelating agents in solid-state electrolytes?

LiBF₄ combined with fluorinated chelators (e.g., 3-fluoro-1,2-benzenediolato) forms stable SEI layers on lithium anodes. XPS and electrochemical impedance spectroscopy (EIS) demonstrate reduced interfacial resistance and enhanced cycle life in all-solid-state batteries, attributed to BF₄⁻-driven anion mobility suppression .

Properties

IUPAC Name

lithium;tetrafluoroborate
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InChI

InChI=1S/BF4.Li/c2-1(3,4)5;/q-1;+1
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InChI Key

UFXJWFBILHTTET-UHFFFAOYSA-N
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Canonical SMILES

[Li+].[B-](F)(F)(F)F
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

BF4Li
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Weight

93.8 g/mol
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Physical Description

White hygroscopic solid; [Merck Index] Off-white odorless powder; [Alfa Aesar MSDS]
Record name Lithium tetrafluoroborate
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CAS No.

14283-07-9
Record name Lithium tetrafluoroborate
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Record name LITHIUM TETRAFLUOROBORATE
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